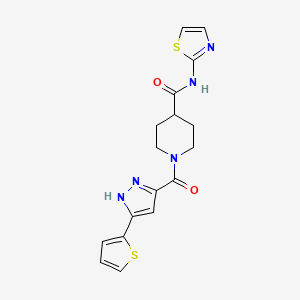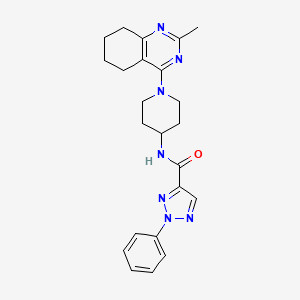
N-(4-(N-(3-hydroxy-3-(naphthalen-1-yl)propyl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(3-hydroxy-3-(naphthalen-1-yl)propyl)sulfamoyl)phenyl)isobutyramide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. HSP90 is a molecular chaperone protein that regulates the folding and stability of various proteins involved in cell signaling, proliferation, and survival. HSP90 inhibitors have shown promising results in preclinical studies and are being investigated as potential anticancer agents.
Scientific Research Applications
Fuel Cell Applications
Sulfonated naphthalene dianhydride-based polyimide copolymers have been explored for their potential in fuel cell applications. These copolymers were synthesized to assess their suitability for proton-exchange-membrane fuel cells, focusing on water sorption, proton conductivity, and stability against hydrolytic degradation. Their performance in direct methanol fuel cells (DMFC) and their lower methanol permeability compared to Nafion suggest potential for efficient fuel cell membranes (Einsla et al., 2005).
Pharmacological Potential
The pharmacological potential of heterocyclic 1,3,4-oxadiazole and pyrazole derivatives, including naphthalene-based compounds, was investigated for their toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies provide insights into the therapeutic potential of naphthalene derivatives in treating various health conditions (Faheem, 2018).
Anticancer Evaluation
Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These compounds showed remarkable cytotoxic activity, inducing apoptosis and cell cycle arrest in cancer cells, demonstrating their potential as anticancer agents (Ravichandiran et al., 2019).
Wastewater Treatment
A study on the degradation of naproxen, a nonsteroidal anti-inflammatory drug and water contaminant, using ozonated microbubbles and H2O2 demonstrated an effective approach for removing such contaminants from wastewater. This process highlights the environmental applications of advanced oxidation processes in treating industrial effluents (Patel et al., 2019).
Chirality Sensing
Development of stereodynamic probes for rapid chirality sensing of compounds using a naphthalene scaffold with dual (chir)optical response showcases the application of naphthalene derivatives in analytical chemistry, particularly in enantiomeric purity and configuration assessments (Bentley & Wolf, 2014).
properties
IUPAC Name |
N-[4-[(3-hydroxy-3-naphthalen-1-ylpropyl)sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16(2)23(27)25-18-10-12-19(13-11-18)30(28,29)24-15-14-22(26)21-9-5-7-17-6-3-4-8-20(17)21/h3-13,16,22,24,26H,14-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOVZGSJGLVCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

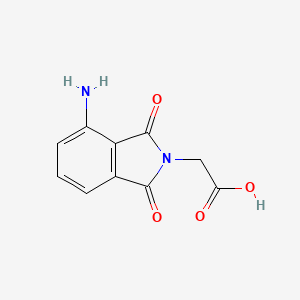
![2-Chloro-N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2653091.png)

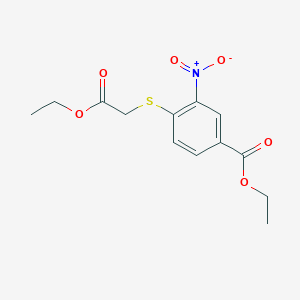
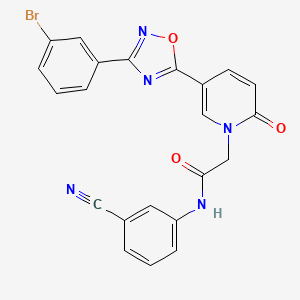
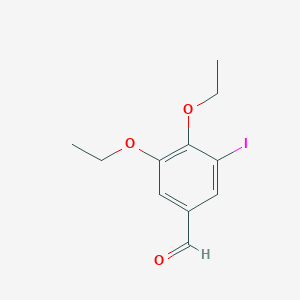
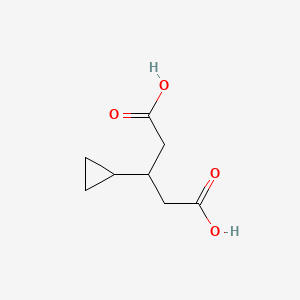
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)
![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
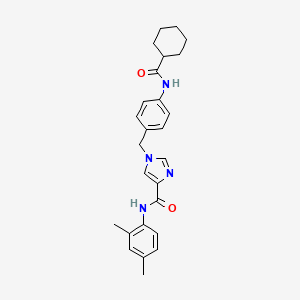
![2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2653104.png)
